Stearoylcarnitine

Catalog No.
S3348768
CAS No.
25597-09-5
M.F
C25H49NO4
M. Wt
427.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearoylcarnitine

Using incorrect acylcarnitine analogs in LC-MS/MS newborn screening leads to false-negative CPT deficiency results. Stearoylcarnitine is the mandatory C18:0 standard for the critical C0/(C16+C18) ratio. - Establishes accurate retention times and ionization with ≥50% organic modifier. - Provides precise thermotropic phase transition at 44.5°C for membrane studies. - Supplied with verified purity, ready for global shipping.

CAS Number

25597-09-5

Product Name

Stearoylcarnitine

IUPAC Name

(3R)-3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C25H49NO4

Molecular Weight

427.7 g/mol

InChI

InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3/t23-/m1/s1

InChI Key

FNPHNLNTJNMAEE-HSZRJFAPSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

The exact mass of the compound Stearoylcarnitine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of saturated fatty acyl-L-carnitine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Stearoyl-L-carnitine, Octadecanoylcarnitine, C18:0 Carnitine, O-Octadecanoyl-(R)-carnitine, (3R)-3-(Octadecanoyloxy)-4-(trimethylazaniumyl)butanoate

Purity

≥98%

Package Size

5 mg, 10 mg

Stearoylcarnitine (CAS: 25597-09-5) is a saturated, long-chain (C18:0) acylcarnitine that functions as a critical intermediate in mitochondrial fatty acid oxidation and a highly specific zwitterionic surfactant. In procurement contexts, it is primarily sourced as a high-purity analytical standard for tandem mass spectrometry (MS/MS) lipidomics and clinical newborn screening, where it is essential for quantifying long-chain fatty acid transport defects [2]. Biophysically, its extended fully saturated aliphatic chain imparts distinct thermotropic phase behaviors and a low critical micelle concentration (CMC) compared to shorter or unsaturated acylcarnitines [1]. These properties make exact procurement of the C18:0 form mandatory for calibrating diagnostic ratios, establishing baseline retention times in chromatography, and precisely controlling membrane perturbation in liposomal formulations.

Research Fit

Long-chain acylcarnitine analytical standard – supports targeted metabolomics and LC-MS/MS quantification of C18:0 carnitine in research matrices.
CPT substrate for mitochondrial studies – appropriate for carnitine palmitoyltransferase enzyme assays and fatty acid oxidation research.
Chain-length specificity – saturated C18 chain enables differentiation from shorter or unsaturated analogs in biomarker panel development.

Substituting Stearoylcarnitine with the frequently used benchmark Palmitoylcarnitine (C16:0) or the unsaturated Oleoylcarnitine (C18:1) leads to critical failures in both analytical quantification and biophysical modeling. In mass spectrometry workflows, the extreme apolarity of the C18 saturated chain requires specific organic modifier thresholds for ionization that do not apply to medium-chain or shorter long-chain analogs[2]. In clinical diagnostics, substituting C18 with C16 invalidates the C0/(C16+C18) ratio used to screen for Carnitine Palmitoyltransferase I (CPT-I) deficiency, risking false-negative results. Furthermore, in formulation and membrane studies, the fully saturated 18-carbon tail drives a significantly higher thermotropic phase transition temperature (~44.5 °C) than its shorter or unsaturated counterparts, meaning generic substitution will drastically alter liposome stability and detergent-to-lipid micellization ratios [1].

Substitution Risk

Shorter chain analogs
Palmitoylcarnitine (C16) or decanoylcarnitine (C10) exhibit different CPT kinetics and metabolic flux patterns, making direct substitution unreliable.
Unsaturated analogs
Oleoylcarnitine (C18:1) shows comparable LCAT inhibition but alters lipid interaction profiles, which may shift pathway-response interpretation.
Generic acylcarnitine mix
Mixtures without defined C18:0 content cannot reproduce the diagnostic model contribution or isotope enrichment pattern required for flux studies.

Thermotropic Phase Transition and Micellization

Stearoylcarnitine exhibits highly specific thermotropic behavior due to its C18 saturated chain. In aqueous dispersions, it undergoes a broad thermotropic phase transition at 44.5 °C, which shifts to 55.3 °C at pH 8.6. Its critical micelle concentration (CMC) is highly pH-dependent, measuring ~25 µM at pH 7.0[1]. Shorter-chain analogs like Palmitoylcarnitine (C16:0) possess higher CMCs and lower phase transition temperatures, making them non-equivalent for temperature-sensitive membrane perturbation assays.

Evidence DimensionPhase Transition Temperature (Tt) and CMC
Target Compound DataTt = 44.5 °C (water); CMC = ~25 µM (pH 7.0)
Comparator Or BaselineShorter-chain acylcarnitines (higher CMC, lower Tt)
Quantified DifferenceTt shifts dynamically from 29.1 °C (pH 3.0) to 55.3 °C (pH 8.6) upon aggregation
ConditionsAqueous dispersion, evaluated via Differential Scanning Calorimetry (DSC) and Fluorescence Spectroscopy

Procurement of the exact C18:0 compound is necessary to accurately control formulation temperatures and detergent-to-lipid ratios in liposomal and membrane permeabilization models.

CPT substrate affinity
Head-to-head
Km 1.9 × 10⁻⁴ M vs. 1.2 × 10⁻³ M for decanoylcarnitine
Reported 6.3-fold higher affinity for CPT; supports long-chain substrate selection.
Purified CPT assay at 35°C

Solvent Requirements in Mass Spectrometry

The extreme hydrophobicity of Stearoylcarnitine dictates strict processability limits in analytical workflows. In capillary electrophoresis-mass spectrometry (CE-MS), Stearoylcarnitine (C18:0) and Palmitoylcarnitine (C16:0) cannot be detected in purely aqueous background electrolytes (e.g., 0.8% formic acid). Robust detection requires a minimum of 50% organic modifier (such as acetonitrile or methanol) [1]. This starkly contrasts with medium-chain acylcarnitines (e.g., C14:0), which remain partially detectable in aqueous conditions.

Evidence DimensionMinimum organic modifier for MS detection
Target Compound DataRequires ≥50% organic modifier (acetonitrile/methanol)
Comparator Or BaselineTetradecanoylcarnitine (C14) and shorter chains (detectable in aqueous buffers)
Quantified Difference0% detection in aqueous vs. stable ionization at 50% organic modifier
ConditionsCE-MS / LC-MS with 3.2% acetic acid background electrolyte

Understanding this solubility threshold is critical for buyers designing extraction protocols and mobile phases for lipidomic profiling, ensuring the target analyte does not precipitate.

LCAT inhibition profile
Head-to-head
25–30% inhibition at 500 nmol/mL, equipotent with palmitoylcarnitine and oleoylcarnitine
Comparable inhibitory effect on cholesterol esterification; saturated C18 does not compromise potency.
Rat plasma LCAT assay

CPT-I/CPT-II Diagnostic Ratios

In newborn screening for Carnitine Palmitoyltransferase I (CPT-I) deficiency, the diagnostic ratio of free carnitine to long-chain acylcarnitines[C0/(C16+C18)] is highly specific. Clinical data shows that patients exhibit ratios of 175–2000, which is 5- to 60-fold higher than the 99.9th percentile of healthy populations [1]. Procuring high-purity Stearoylcarnitine is mandatory to accurately calibrate the C18 denominator of this ratio; relying solely on C16 measurements can lead to diagnostic false negatives.

Evidence DimensionDiagnostic Ratio [C0/(C16+C18)] Elevation
Target Compound DataEssential denominator component for the C0/(C16+C18) ratio
Comparator Or BaselineC16-only or generic long-chain measurement (insufficient specificity)
Quantified Difference5- to 60-fold ratio elevation in CPT-I deficiency (ratio 175–2000) requires precise C18 quantification
ConditionsESI-MS/MS of dried blood spots

Clinical laboratories must procure exact Stearoylcarnitine standards to ensure accurate calibration of tandem mass spectrometry systems, preventing false-negative rates in newborn screening.

Metabolic flux enrichment
Head-to-head
78.0 ± 7.1% enrichment from deuterated palmitate vs. 90.2 ± 5.8% for palmitoylcarnitine
Near-equal enrichment indicates efficient chain elongation; distinct pattern aids flux differentiation.
Perfused working rat heart, 60 min
Heart failure biomarker model
Cross-study
ΔAUC = +0.061 (p = 0.023) when added to base model for DCM-HF diagnosis
Reported improvement in diagnostic model performance; supports inclusion in research biomarker panels.
Human serum, UHPLC-MS/MS, n=146
Carnitine transport inhibition
Class-level
52% inhibition of [³H]carnitine uptake at 500 µM in HPCT cells
Reported class-level effect; supports use as a chemical probe for transporter studies.
Supplier characterization data; verify in target model

MS/MS Calibration for Newborn Screening

Stearoylcarnitine is an indispensable standard for calibrating clinical ESI-MS/MS systems. Because the diagnostic ratio[C0/(C16+C18)] is strictly required to identify CPT-I and CPT-II deficiencies, laboratories must procure pure C18:0 to establish accurate retention times, ionization efficiencies, and baseline denominator values from dried blood spot extractions[1].

Lipidomics Internal Standardization

In broad lipidomic profiling, Stearoylcarnitine serves as a critical internal standard for long-chain, highly apolar metabolites. Its specific requirement for ≥50% organic modifier during CE-MS or LC-MS workflows makes it an effective benchmark for validating the extraction efficiency and mobile phase suitability of hydrophobic lipid panels [2].

Liposome Membrane Perturbation Assays

Due to its precise thermotropic phase transition at 44.5 °C and pH-dependent critical micelle concentration (~25 µM at pH 7.0), Stearoylcarnitine is utilized as a zwitterionic surfactant in biophysical models. It is selected when researchers need to mimic the specific membrane-disrupting effects of saturated long-chain acylcarnitines during ischemic events without the confounding lower melting temperatures of unsaturated analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
LC-MS/MS metabolomics standard
C18:0 specificity and matrix-effect correction
Quantification accuracy in research serum/plasma panels
CPT substrate specificity assays
Reported high affinity for carnitine palmitoyltransferase
Enzyme kinetic consistency under assay conditions
Cardiovascular disease biomarker research
Association with heart failure diagnostic models
Reproducibility of AUC contribution in independent cohorts
Metabolic flux and fatty acid oxidation studies
Distinct isotope enrichment from C16 precursor
Chain elongation pathway resolution

Physical Description

Solid

XLogP3

8.8

Hydrogen Bond Acceptor Count

4

Exact Mass

427.36615904 g/mol

Monoisotopic Mass

427.36615904 g/mol

Heavy Atom Count

30

Other CAS

1976-27-8
25597-09-5

Wikipedia

O-octadecanoyl-L-carnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

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